Regioisomeric LogP Differentiation: Altered Lipophilicity vs. Methyl 4-bromo-3-methylbenzoate
The target compound, Methyl 3-bromo-4-methylbenzoate, exhibits a computed octanol-water partition coefficient (LogP) of 2.8, whereas its direct regioisomer, Methyl 4-bromo-3-methylbenzoate (CAS 148547-19-7), shows a LogP of 2.54410 [1]. This difference of ΔLogP ≈ 0.25 indicates marginally higher lipophilicity for the target compound, which can influence chromatographic retention times and, in medicinal chemistry contexts, membrane permeability predictions .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Methyl 4-bromo-3-methylbenzoate: 2.54410 |
| Quantified Difference | ΔLogP = +0.25 |
| Conditions | Computed XLogP3 values from authoritative chemical databases |
Why This Matters
Procurement decisions for compounds intended for structure-activity relationship (SAR) studies or physicochemical profiling must account for even small LogP differences, as they can alter biological assay outcomes and require different purification protocols.
- [1] Molaid.com. 3-溴-4-甲基苯甲酸甲酯 | 104901-43-1 – Calculated Properties (LogP). View Source
